molecular formula C7H19N3O3Si B1602805 Guanidine, [3-(trimethoxysilyl)propyl]- CAS No. 128310-21-4

Guanidine, [3-(trimethoxysilyl)propyl]-

Cat. No. B1602805
M. Wt: 221.33 g/mol
InChI Key: AWEQQCQTINXZSF-UHFFFAOYSA-N
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Description

Guanidine, [3-(trimethoxysilyl)propyl]-, also known as 1,1,3,3-Tetramethyl-2-(3-(trimethoxysilyl)propyl)guanidine , is a compound with antimicrobial activity . It is a redox-active compound that contains an atom of nitrogen and three atoms of silicon . It is a special catalyst offered by Co-Formula which has been focused on silanes production and supply for years .


Molecular Structure Analysis

The molecular formula of Guanidine, [3-(trimethoxysilyl)propyl]- is C11H27N3O3Si . The average mass is 277.436 Da and the monoisotopic mass is 277.182159 Da .

Safety And Hazards

Guanidine, [3-(trimethoxysilyl)propyl]- is known to cause severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-(3-trimethoxysilylpropyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19N3O3Si/c1-11-14(12-2,13-3)6-4-5-10-7(8)9/h4-6H2,1-3H3,(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEQQCQTINXZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCN=C(N)N)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19N3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596296
Record name N''-[3-(Trimethoxysilyl)propyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanidine, [3-(trimethoxysilyl)propyl]-

CAS RN

128310-21-4
Record name N''-[3-(Trimethoxysilyl)propyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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